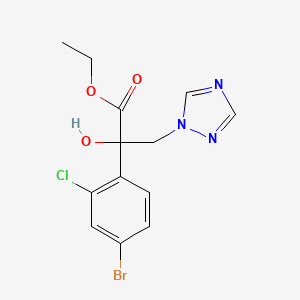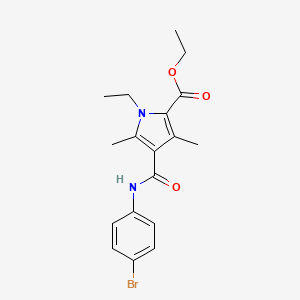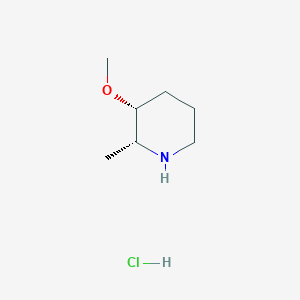
ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate, also known as ETBCT, is a synthetic compound with potential biological applications. This molecule belongs to the class of triazole-containing compounds and has been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
Polymorphism in Pharmaceutical Compounds
Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical factor in pharmaceutical science, affecting the drug's physical and chemical properties, including its stability, solubility, and bioavailability. A study by Vogt et al. (2013) investigated two polymorphic forms of a structurally related investigational pharmaceutical compound. The research utilized spectroscopic and diffractometric techniques to characterize these forms, highlighting the importance of solid-state analysis in understanding and controlling the properties of pharmaceutical substances (Vogt, Williams, Johnson, & Copley, 2013).
Corrosion Inhibition
Corrosion inhibition is vital in extending the lifespan of metals in various industrial applications. A study by Alaoui et al. (2018) explored the efficacy of triazepines carboxylate substituted compounds as acid corrosion inhibitors for mild steel. The research demonstrated that these compounds act as excellent inhibitors, providing insights into the potential application of related compounds in protecting metals from corrosive environments (Alaoui, Touir, Galai, Serrar, Ouakki, Kaya, Tüzün, Boukhris, Touhami, & El Kacimi, 2018).
Catalytic and Electrochemical Applications
Catalysis and electrochemistry are crucial in developing sustainable chemical processes. Research by Esteves et al. (2005) on the electroreductive radical cyclization of certain bromo-propanoates highlights the role of catalysis in synthesizing complex organic molecules. The study provides a foundation for using similar compounds in catalytic reactions to achieve specific organic transformations (Esteves, Goken, Klein, Leite, Medeiros, & Peters, 2005).
Polymer-supported Catalytic Systems
The development of polymer-supported catalytic systems is an emerging area of research with applications in various chemical reactions. A study by Sivakumar & Phani (2011) introduced a polymer-supported system that immobilizes both the metal particle catalyst and the reagent, showcasing the versatility of polymer supports in catalytic applications (Sivakumar & Phani, 2011).
Propriétés
IUPAC Name |
ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3O3/c1-2-21-12(19)13(20,6-18-8-16-7-17-18)10-4-3-9(14)5-11(10)15/h3-5,7-8,20H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOHENLKISISML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide](/img/structure/B2571653.png)

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571659.png)
![(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride](/img/structure/B2571662.png)
![5-methyl-N-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2571664.png)
![2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571665.png)
![1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2571666.png)
![2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2571667.png)


